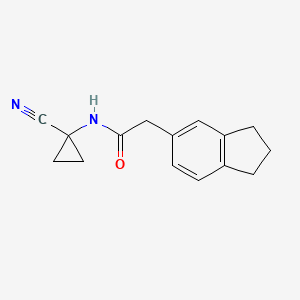
4-(2-(4-メトキシ-3-メチルフェニル)アセチル)-3-メチルピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxy-methylphenyl group and an acetyl group
科学的研究の応用
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Related compounds such as 4-methoxy-3-methylphenylboronic acid have been used as reactants for the preparation of biologically active molecules .
Mode of Action
For instance, 2-(4-Methoxyphenyl)ethanol, a related compound, has been studied for its interactions .
Biochemical Pathways
Related compounds have been used in the synthesis of bioactive molecules, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
Related compounds such as 4-methoxyphenylacetone have been studied for their properties .
Result of Action
Related compounds have been used in the synthesis of bioactive molecules, suggesting that they may have various biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylphenylacetic acid and 3-methylpiperazine.
Acylation Reaction: The 4-methoxy-3-methylphenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acyl chloride is then reacted with 3-methylpiperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-(4-Hydroxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one.
Reduction: Formation of 4-(2-(4-Methoxy-3-methylphenyl)ethanol)-3-methylpiperazin-2-one.
Substitution: Formation of various substituted piperazine derivatives.
類似化合物との比較
Similar Compounds
4-(2-(4-Methoxyphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
4-(2-(4-Methylphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-(2-(4-Hydroxy-3-methylphenyl)acetyl)-3-methylpiperazin-2-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds.
特性
IUPAC Name |
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-12(4-5-13(10)20-3)9-14(18)17-7-6-16-15(19)11(17)2/h4-5,8,11H,6-7,9H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKBQTIXTSDDAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CC2=CC(=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
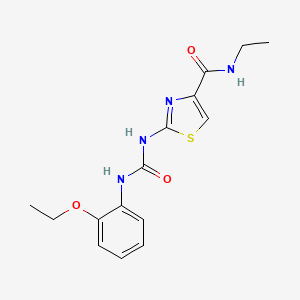
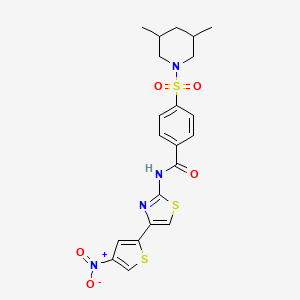
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)
![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)
![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)
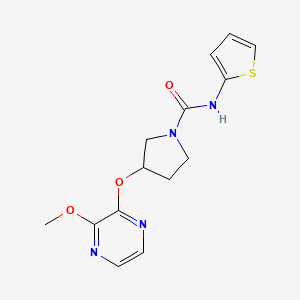
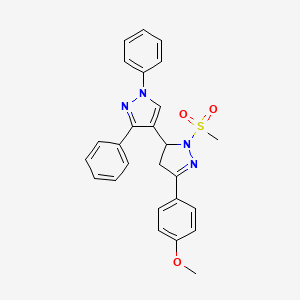
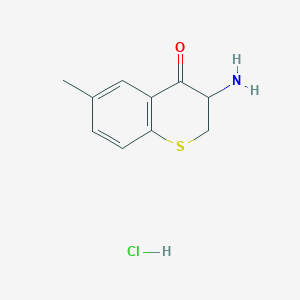
![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)
![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)
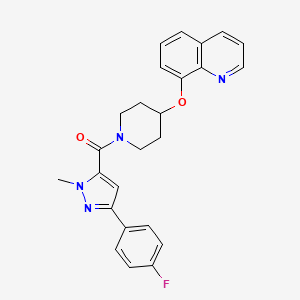
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2371818.png)
![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)
